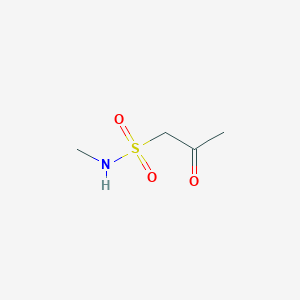
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide is a useful research compound. Its molecular formula is C18H13BrN2O2S and its molecular weight is 401.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Selenium-Containing Heterocycles Synthesis
- Researchers Zhou, Linden, and Heimgartner (2000) in their study, synthesized selenium-containing heterocycles from isoselenocyanates, which involved the reaction of N-phenylbenzamides with SOCl2 and KSeCN. This process yielded stable imidoyl isoselenocyanates, which were then transformed into selenourea derivatives and eventually 1,3-selenazoles, a related heterocyclic compound to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide (Zhou, Linden, & Heimgartner, 2000).
Synthesis of 3/4-phenylene Bisheterocycles
- Kamble, Latthe, and Badami (2007) synthesized 3/4-phenylene bisheterocycles from sydnone derivatives. These compounds, including thiazole derivatives, showed significant antifungal activity, which indicates the potential biological applications of related N-phenylbenzamide derivatives (Kamble, Latthe, & Badami, 2007).
Antiallergic and Cytoprotective Activity
- Makovec et al. (1992) explored the antiallergic and cytoprotective activity of new N-phenylbenzamido acid derivatives. Their study revealed potent antiallergic and cytoprotective activity in some derivatives, highlighting the therapeutic potential of these compounds in treating allergic diseases (Makovec et al., 1992).
Synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines
- Sukdolak et al. (2004) conducted a study on the Hantzsch reaction of 3-(2-bromoacetyl)-4-hydroxy-chromen-2-one, leading to the synthesis of 3-(thiazol-4-yl)-4-hydroxy coumarines. This process contributes to the understanding of the synthesis and potential applications of thiazole derivatives (Sukdolak et al., 2004).
Antimicrobial Screening of Thiazolidin-4-one Derivatives
- Desai, Rajpara, and Joshi (2013) focused on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives. Their findings suggest that these thiazole derivatives could offer therapeutic intervention for bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Synthesis of Benzothiazole Acylhydrazones as Anticancer Agents
- Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and evaluated their anticancer activity. The study demonstrates the potential of these derivatives as anticancer agents, highlighting another possible application of N-phenylbenzamide derivatives (Osmaniye et al., 2018).
Structure-Function Relationship of Thiazolide-Induced Apoptosis
- Brockmann et al. (2014) investigated the structure-function relationship of thiazolide-induced apoptosis in colorectal tumor cells. This study provides insights into the therapeutic potential of thiazolides, a class related to N-phenylbenzamide derivatives, in treating colon cancer (Brockmann et al., 2014).
Eigenschaften
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O2S/c1-11(22)16-15(12-6-3-2-4-7-12)20-18(24-16)21-17(23)13-8-5-9-14(19)10-13/h2-10H,1H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIDXUNKPZBBNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{4,4-Difluoro-1-[2-(trifluoromethyl)phenyl]cyclohexyl}acetic acid](/img/structure/B2733345.png)

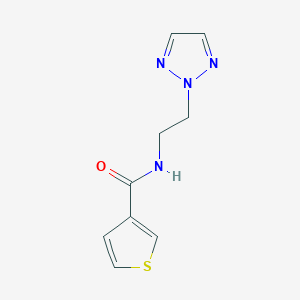

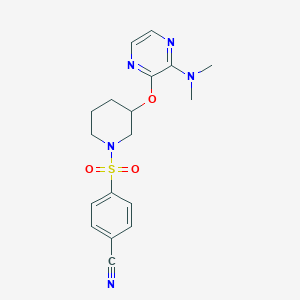
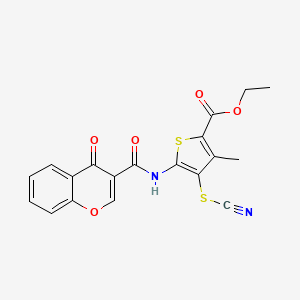

![(2Z)-2-[(4-phenoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733356.png)
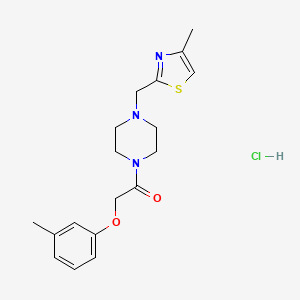
![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2733359.png)
![(E)-4-(Dimethylamino)-N-[(3-ethyl-5-methyltriazol-4-yl)methyl]but-2-enamide](/img/structure/B2733360.png)

![N-[(2,4-difluorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2733363.png)
